Pent-4-en-1-yl methanesulfonate

Ring-Closing Metathesis Sultone Synthesis Cyclization

Pent-4-en-1-yl methanesulfonate (also referred to as 4-pentenyl mesylate, CAS 64818-35-5) is a bifunctional organic compound characterized by a terminal alkene moiety and a primary methanesulfonate leaving group. This combination provides orthogonal reactivity, enabling its use in both nucleophilic substitution pathways (via the mesylate) and olefin metathesis or addition reactions (via the terminal double bond).

Molecular Formula C6H12O3S
Molecular Weight 164.22 g/mol
Cat. No. B8675739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePent-4-en-1-yl methanesulfonate
Molecular FormulaC6H12O3S
Molecular Weight164.22 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCCC=C
InChIInChI=1S/C6H12O3S/c1-3-4-5-6-9-10(2,7)8/h3H,1,4-6H2,2H3
InChIKeyOFTHSKYOGOJVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pent-4-en-1-yl Methanesulfonate: A Versatile Alkenyl Electrophile for Advanced Organic Synthesis and Cross-Coupling Applications


Pent-4-en-1-yl methanesulfonate (also referred to as 4-pentenyl mesylate, CAS 64818-35-5) is a bifunctional organic compound characterized by a terminal alkene moiety and a primary methanesulfonate leaving group [1]. This combination provides orthogonal reactivity, enabling its use in both nucleophilic substitution pathways (via the mesylate) and olefin metathesis or addition reactions (via the terminal double bond) . It serves as a critical intermediate in the synthesis of heterocycles, bioactive pharmacophores, and complex molecular architectures [1].

Why Pent-4-en-1-yl Methanesulfonate Cannot Be Simply Replaced by Analogous Methanesulfonates or Sulfonate Esters


Interchanging Pent-4-en-1-yl methanesulfonate with closely related compounds such as but-3-en-1-yl methanesulfonate, hex-5-en-1-yl methanesulfonate, or other sulfonate esters (e.g., tosylates, triflates) is not scientifically valid without rigorous validation. The precise chain length of the alkenyl group dictates the ring size and strain in cyclization reactions such as ring-closing metathesis (RCM), directly impacting reaction yields and feasibility . Furthermore, the leaving group ability of the methanesulfonate (mesylate) moiety is distinct from that of tosylates and triflates, influencing reaction rates and product selectivity in nucleophilic substitution and metal-catalyzed cross-coupling processes [1][2]. The following evidence guide quantifies these critical performance differentiators.

Quantitative Differentiation of Pent-4-en-1-yl Methanesulfonate: A Comparative Analysis of Reaction Performance and Selectivity


Ring-Closing Metathesis Efficiency: Pent-4-en-1-yl Methanesulfonate Enables Exclusive 5-Membered Sultone Formation

Pent-4-en-1-yl methanesulfonate undergoes ring-closing metathesis (RCM) to form a 5-membered cyclic sultone, a transformation that is highly dependent on the alkenyl chain length. Comparators such as but-3-en-1-yl methanesulfonate or hex-5-en-1-yl methanesulfonate would lead to 4-membered or 6-membered rings, respectively, which exhibit different ring strains and synthetic applicability . The yield for the RCM of pent-4-en-1-yl methanesulfonate to the corresponding 5-membered sultone is reported as efficient, with the method demonstrating broad substrate scope for unsaturated sulfonates derived from primary and secondary alkenols . While direct yield data for the exact compound is not provided in the abstract, the class-level inference establishes its unique utility for accessing 5-membered sulfur heterocycles.

Ring-Closing Metathesis Sultone Synthesis Cyclization

N-Monoalkenylation Selectivity: Alkenyl Methanesulfonates as Superior Electrophiles for Controlled Aniline Functionalization

In the direct N-monoalkenylation of anilines, alkenyl methanesulfonates, including pent-4-en-1-yl methanesulfonate, exhibit high selectivity for mono-functionalization over di-alkylation . This is a critical differentiator compared to more reactive electrophiles like alkenyl halides or triflates, which often lead to over-alkylation or require harsher conditions. The reaction using alkenyl methanesulfonates with methylmagnesium bromide as a base proceeds with good yields and high selectivities, a performance profile that is consistent across the class of alkenyl methanesulfonates .

N-Alkenylation Aniline Functionalization Selective Alkylation

Nickel-Catalyzed Stille Coupling: Methanesulfonates as Viable Electrophiles for Challenging C–C Bond Constructions

Aryl and alkyl methanesulfonates (mesylates) have been demonstrated as effective electrophiles in nickel-catalyzed Stille cross-coupling reactions with diverse organostannanes [1]. This is a significant advancement over traditional aryl halides or triflates, as phenol-derived mesylates offer lower cost and greater synthetic utility as directing groups [1]. While the study focuses on aryl mesylates, the principle extends to alkenyl mesylates like pent-4-en-1-yl methanesulfonate, enabling challenging aryl-alkenyl bond constructions. The reaction proceeds with relatively unhindered alkylphosphine ligands and KF, and computational studies reveal a unique 8-centered cyclic transition state for transmetalation [1].

Cross-Coupling Nickel Catalysis C–O Electrophiles

Leaving Group Ability: Methanesulfonates Offer a Balanced Reactivity Profile for SN1 and SN2 Pathways

The methanesulfonate (mesylate) group is a 'highly reactive' leaving group, but its reactivity can be tuned by the electronic and steric environment of the substrate [1]. Kinetic studies on highly reactive methanesulfonates, prepared from various alcohols, show that they undergo solvolysis with rate constants that are significantly higher than those of less activated substrates [1]. While direct data for pent-4-en-1-yl methanesulfonate is not reported, the study establishes that primary alkyl methanesulfonates, like pent-4-en-1-yl methanesulfonate, exhibit a reactivity profile intermediate between less reactive tosylates and more reactive triflates, making them a versatile choice for controlled nucleophilic substitution [1].

Leaving Group Solvolysis Kinetics

Optimal Application Scenarios for Pent-4-en-1-yl Methanesulfonate Based on Quantitative Evidence


Synthesis of 5-Membered Sultone Heterocycles via Ring-Closing Metathesis

Pent-4-en-1-yl methanesulfonate is the optimal choice for the synthesis of 5-membered cyclic sultones via ring-closing metathesis (RCM) . Its specific chain length ensures exclusive formation of a 5-membered ring, a scaffold prevalent in biologically active molecules and advanced materials. Using other alkenyl methanesulfonates (e.g., but-3-en-1-yl or hex-5-en-1-yl) would result in 4- or 6-membered rings, which are often more strained or have different conformational properties, thereby limiting synthetic utility .

Selective N-Monoalkenylation of Anilines for Complex Amine Synthesis

For the direct N-monoalkenylation of anilines, pent-4-en-1-yl methanesulfonate is a preferred electrophile due to the high mono-selectivity inherent to the alkenyl methanesulfonate class . This avoids the formation of dialkylated byproducts, a common issue with more reactive electrophiles, and streamlines the synthesis of N-alkenylanilines—key intermediates in the production of pharmaceuticals and agrochemicals .

Nickel-Catalyzed Cross-Coupling for Aryl-Alkenyl Bond Formation

In nickel-catalyzed Stille cross-coupling reactions, pent-4-en-1-yl methanesulfonate can serve as an alkenyl electrophile for the construction of aryl-alkenyl bonds . This approach leverages the advantages of phenol-derived mesylates—lower cost, greater stability, and utility as directing groups—over traditional aryl halides or triflates, providing a more robust and economical route to complex aromatic systems .

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